Cas no 929-73-7 (Dodecylamine Hydrochloride)

Dodecylamine Hydrochloride structure
Dodecylamine Hydrochloride structure
Product Name:Dodecylamine Hydrochloride
CAS-Nr.:929-73-7
MF:C12H28ClN
MW:221.810422897339
MDL:MFCD00042017
CID:83215
PubChem ID:458426
Update Time:2024-10-26

Dodecylamine Hydrochloride Chemische und physikalische Eigenschaften

Namen und Kennungen

    • dodecylammonium chloride
    • Dodecylamine Hydrochloride
    • dodecan-1-amine,hydrochloride
    • Laurylamine Hydrochloride
    • dodecanamine hydrochloride
    • Dodecan-1-amine Hydrochloride
    • n-Dodecylamine hydrochloride
    • Dodecylamine, hydrochloride
    • 1-Dodecanamine, hydrochloride (1:1)
    • 1V1470J2MF
    • Armeen 12d hydrochloride
    • Dodecylamine HCl
    • Dodecyl-Ammonium Chloride
    • 1-dodecanamine hydrochloride
    • DSSTox_CID_24322
    • DSSTox_RID_80153
    • DSSTox_GSID_44322
    • 1-Aminododecane hydrochloride
    • Dodecylamine hydrochloride, 99%
    • TWFQJFPTTMIETC-
    • 1-Dodecanamine, hydrochloride (9CI)
    • Dodecylamine, hydrochloride (8CI)
    • Laurylammonium chloride
    • n-Dodecylammonium chloride
    • A805210
    • Tox21_301702
    • dodecan-1-amine;hydrochloride
    • AS-58765
    • D1452
    • Z104474358
    • 1-DODECANAMINE, HYDROCHLORIDE
    • MFCD00042017
    • CAS-929-73-7
    • LAURAMINE HYDROCHLORIDE
    • CHEMBL113050
    • AKOS009031395
    • NCGC00257552-01
    • Q27252928
    • DTXCID7024322
    • EN300-19586
    • DTXSID9044322
    • 1-Dodecylamine hydrochloride
    • 929-73-7
    • MDL: MFCD00042017
    • Inchi: 1S/C12H27N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13;/h2-13H2,1H3;1H
    • InChI-Schlüssel: TWFQJFPTTMIETC-UHFFFAOYSA-N
    • Lächelt: Cl.NCCCCCCCCCCCC
    • BRN: 3553943

Berechnete Eigenschaften

  • Genaue Masse: 221.19100
  • Monoisotopenmasse: 221.191
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 14
  • Anzahl drehbarer Bindungen: 10
  • Komplexität: 81.2
  • Anzahl kovalent gebundener Einheiten: 2
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • XLogP3: nichts
  • Topologische Polaroberfläche: 26

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Schmelzpunkt: 186-188°C
  • Siedepunkt: 258.6°Cat760mmHg
  • Flammpunkt: 100.4°C
  • PSA: 26.02000
  • LogP: 5.36830
  • Löslichkeit: Nicht bestimmt

Dodecylamine Hydrochloride Sicherheitsinformationen

Dodecylamine Hydrochloride Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI XIAN DING Biotechnology Co., Ltd.
CD802-5g
Dodecylamine Hydrochloride
929-73-7 98.0%(T)
5g
¥150.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
CD802-25g
Dodecylamine Hydrochloride
929-73-7 98.0%(T)
25g
¥460.0 2022-05-30
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D1452-100G
Dodecylamine Hydrochloride
929-73-7 >98.0%(T)
100g
¥660.00 2024-04-15
TRC
D535775-250mg
Dodecylamine Hydrochloride
929-73-7
250mg
$58.00 2023-05-18
TRC
D535775-500mg
Dodecylamine Hydrochloride
929-73-7
500mg
$75.00 2023-05-18
TRC
D535775-2.5g
Dodecylamine Hydrochloride
929-73-7
2.5g
$ 50.00 2022-06-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X68055-5g
Dodecan-1-amine hydrochloride
929-73-7 ≥98%
5g
¥78.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X68055-25g
Dodecan-1-amine hydrochloride
929-73-7 ≥98%
25g
¥178.0 2023-09-05
Fluorochem
024835-25g
Dodecylamine hydrochloride
929-73-7 >98.0%(T)
25g
£25.00 2022-02-28
Fluorochem
024835-100g
Dodecylamine hydrochloride
929-73-7 >98.0%(T)
100g
£60.00 2022-02-28

Dodecylamine Hydrochloride Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: (OC-6-22)-Tricarbonyl[1,1′-(1,2-ethanediyl)bis[1,1-dipropylphosphine-κP]]methylm… Solvents: Toluene ;  18 h, 50 bar, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  rt
Referenz
Old Concepts, New Application - Additive-Free Hydrogenation of Nitriles Catalyzed by an Air Stable Alkyl Mn(I) Complex
Weber, Stefan; Veiros, Luis F.; Kirchner, Karl, Advanced Synthesis & Catalysis, 2019, 361(23), 5412-5420

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: 1,1,3,3-Tetramethyldisiloxane Catalysts: Titanium isopropoxide Solvents: Toluene ;  24 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
Straightforward access to cyclic amines by dinitriles reduction
Laval, Stephane; Dayoub, Wissam; Pehlivan, Leyla; Metay, Estelle; Favre-Reguillon, Alain; et al, Tetrahedron, 2014, 70(4), 975-983

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid
Referenz
Synthesis and antimicrobial activity of compounds obtained from higher alkylamines
Limanov, V. E.; Ivanov, S. B.; Sukiasyan, A. N.; Skvortsova, E. K., Khimiko-Farmatsevticheskii Zhurnal, 1981, 15(6), 35-9

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide ,  Silver ,  Titania Solvents: 1,4-Dioxane ;  24 h, 40 bar, 150 °C; 150 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  20 min, rt
Referenz
Recyclable Silver-Catalyzed Selective Hydrogenation of Imides to Primary Amines via Dual C-N Bond Cleavage
Liu, Xinrui; Wu, Chenfei; Bai, Peizhi; Miao, Yulong; Hu, Yue; et al, Organic Letters, 2023, 25(17), 3066-3071

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Stereoisomer of [2-[bis(1-methylethyl)phosphino-κP]-N-[2-[bis(1-methylethyl)phos… Solvents: Isopropanol ;  3 h, 30 bar, 70 °C; 70 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ;  acidified, rt
Referenz
Mild and selective hydrogenation of aromatic and aliphatic (di)nitriles with a well-defined iron pincer complex
Bornschein, Christoph; Werkmeister, Svenja; Wendt, Bianca; Jiao, Haijun; Alberico, Elisabetta; et al, Nature Communications, 2014, 5,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Phenylsilane Catalysts: Zinc triflate ,  (TB-5-12)-Tetracarbonyl[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2… Solvents: Cyclohexane ;  20 h, 110 °C; 110 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  rt
Referenz
Tandem Fe/Zn or Fe/In Catalysis for the Selective Synthesis of Primary and Secondary Amines via Selective Reduction of Primary Amides
Wu, Jiajun ; Darcel, Christophe, ChemCatChem, 2022, 14(9),

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Acetone ,  Water ;  15 min, rt; 2 h, rt
Referenz
Aluminum coating compositions with good storage stability and handleability
, Japan, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
Referenz
Amines and diamines
, United States, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: 2365462-76-4 (γ-Al2O3 supported) Solvents: Water ;  20 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
Referenz
General synthesis of primary amines via reductive amination employing a reusable nickel catalyst
Hahn, G.; Kunnas, P.; de Jonge, N. ; Kempe, R., Nature Catalysis, 2019, 2(1), 71-77

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Titanium isopropoxide ,  1,1,3,3-Tetramethyldisiloxane Solvents: Toluene ;  24 h, 60 °C
1.2 Reagents: Hydrochloric acid ;  acidified
Referenz
A mild and efficient method for the reduction of nitriles
Laval, Stephane; Dayoub, Wissam; Favre-Reguillon, Alain; Berthod, Mikael; Demonchaux, Patrice; et al, Tetrahedron Letters, 2009, 50(50), 7005-7007

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide ,  (OC-6-33)-Bromotricarbonyl[1,1′-(1,2-ethanediyl)bis[1,1-dipropylphosphine-κP]]ma… Solvents: Toluene ;  18 h, 50 bar, 100 °C
Referenz
Hydrogenation of Nitriles and Ketones Catalyzed by an Air-Stable Bisphosphine Mn(I) Complex
Weber, Stefan; Stoeger, Berthold; Kirchner, Karl, Organic Letters, 2018, 20(22), 7212-7215

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Sodium triethylborohydride Catalysts: Cobalt dibromide Solvents: Tetrahydrofuran ;  rt
1.2 Reagents: Hydrogen ;  12 h, 20 bar, 110 °C
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  rt
Referenz
Switching the Selectivity of Cobalt-Catalyzed Hydrogenation of Nitriles
Dai, Huiguang; Guan, Hairong, ACS Catalysis, 2018, 8(10), 9125-9130

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ;  rt
Referenz
Delivery of DNA to cells with DNA-cationic surfactant and DNA-cationic surfactant-amphipathic compound complexes
, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Pinacolborane Catalysts: Cobalt(1+), [2,6-bis[[bis(1-methylethyl)phosphino-κP]methylamino]phenyl-κC]nitro… Solvents: Benzene ;  24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  rt
Referenz
Synthesis, Characterization, and Catalytic Reactivity of {CoNO}8 PCP Pincer Complexes
Pecak, Jan; Eder, Wolfgang; Stoeger, Berthold; Realista, Sara; Martinho, Paulo N. ; et al, Organometallics, 2020, 39(14), 2594-2601

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  0 °C; 2 h, 0 °C
Referenz
Enhanced stability in cesium assisted hybrid 2D/3D-perovskite thin films and solar cells prepared in ambient humidity
Ali, Nasir ; Wang, Xiaoyu ; Rauf, Sajid; Attique, Sanam; Khesro, Amir ; et al, Solar Energy, 2019, 189, 325-332

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  10 min, rt
1.2 Solvents: Methanol ;  1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Methanol
Referenz
A convenient method for the preparation of primary amines using tritylamine
Theodorou, Vassiliki; Ragoussis, Valentine; Strongilos, Alexandros; Zelepos, Evangelos; Eleftheriou, Argyro; et al, Tetrahedron Letters, 2005, 46(8), 1357-1360

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid ;  1 h, 50 °C
Referenz
Preparation of substituted amido copper phthalocyanine and its derivatives for dyes
, World Intellectual Property Organization, , ,

Herstellungsverfahren 18

Reaktionsbedingungen
Referenz
A headgroup linker perturbs pKa via acyl chain migration: designing base-labile supramolecular assemblies
Sardar, Avijit; Rout, Nilesh K.; Nath, Soumav; Prasad, Mahesh; Mahanti, Jnansankar; et al, Chemical Communications (Cambridge, 2018, 54(34), 4282-4285

Herstellungsverfahren 19

Reaktionsbedingungen
Referenz
Hydrogen bond directed synthesis of pyridazine and naphthyridine containing macrocycles
Xing, Liyan; Ziener, Ulrich; Sutherland, Todd C.; Cuccia, Louis A., Chemical Communications (Cambridge, 2005, (46), 5751-5753

Herstellungsverfahren 20

Reaktionsbedingungen
Referenz
Synthesis and bactericidal activity of salts of higher aliphatic amines
Limanov, V. E.; Kruchenok, T. B.; Ivanov, S. B.; Tsvirova, I. M., Khimiko-Farmatsevticheskii Zhurnal, 1983, 17(6), 675-9

Dodecylamine Hydrochloride Raw materials

Dodecylamine Hydrochloride Preparation Products

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